molecular formula C10H8F4O2 B1443721 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone CAS No. 101975-16-0

1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone

Cat. No. B1443721
M. Wt: 236.16 g/mol
InChI Key: KUBYFKIIUDRJFT-UHFFFAOYSA-N
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Description

1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone, also known as 1-TFEPE, is an organic compound that belongs to the family of ketones1. It has a molecular formula of C10H7F4O2 and a molecular weight of 250.16 g/mol1.



Synthesis Analysis

The synthesis analysis of 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone is not readily available from the search results. However, it’s worth noting that it’s closely related to 1-[3-(1,1,2,2-Tetrafluoro-ethoxy)-phenyl]-but-2-en-1-one2, which might suggest similar synthesis methods could be applicable.



Molecular Structure Analysis

The molecular structure of 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone is not directly provided in the search results. However, the InChI code provided gives some insight into its structure2.



Chemical Reactions Analysis

The specific chemical reactions involving 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone are not available from the search results. Further research or consultation with a subject matter expert may be necessary for this information.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone are not fully detailed in the search results. However, it’s known that it has a molecular weight of 250.16 g/mol1.


Scientific Research Applications

  • Anti-inflammatory Properties : Singh et al. (2020) investigated the anti-inflammatory activities of phenyl dimer compounds, including derivatives similar to 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone. They found that these compounds exhibited moderate-to-good anti-inflammatory properties in vivo on Wistar strain albino rats (Singh et al., 2020).

  • Synthesis of Fluorinated Compounds : Anilkumar and Burton (2003) discussed the synthesis of various aryl-tetrafluoroethanes, highlighting a method for producing fluorinated compounds that could include structures similar to the chemical (Anilkumar & Burton, 2003).

  • Photochemical Studies : Castellan et al. (1990) performed a photochemical study on a lignin model dimer closely related to the chemical , demonstrating the photochemical transformation of these compounds into various products (Castellan et al., 1990).

  • X-ray Structural Analysis : Klemm and Weakley (2000) reported on the synthesis and X-ray structure of a compound related to 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone, providing insights into the structural aspects of such molecules (Klemm & Weakley, 2000).

  • Antimicrobial Properties : Li Bochao et al. (2017) synthesized a series of phenyl-ethanone derivatives and tested their antimicrobial activities. Their findings suggest potential applications of similar compounds in combating microbial infections (Li Bochao et al., 2017).

  • Biocatalysis and Chiral Synthesis : Yao (2003) explored the use of Candida parapsilosis for the asymmetric conversion of 1-phenyl-1,2-ethanediol, a process relevant to the synthesis of optically active compounds like 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone (Yao, 2003).

Future Directions

The future directions for the use and study of 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone are not specified in the search results. This could be due to the compound’s relatively obscure nature or the lack of research in this specific area.


properties

IUPAC Name

1-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c1-6(15)7-3-2-4-8(5-7)16-10(13,14)9(11)12/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBYFKIIUDRJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101240721
Record name 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone

CAS RN

101975-16-0
Record name 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101975-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanone, 1-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

N-methoxy-N-methyl-3-(1,1,2,2-tetrafluoroethoxy)benzamide (7.5 g, 25.2 mmol) was dissolved in THF (84 mL) and cooled to −78° C. Methyl magnesium bromide (3N in diethyl ether, 21.03 mL, 63.1 mmol) was added dropwise and the resulting reaction mixture was stirred for 30 min. The reaction was warmed to 25° C. over 30 minutes and then was quenched by addition to an Erlenmeyer flask containing ice and saturated ammonium chloride solution. This mixture was extracted with EtOAc, the organic layers were collected and dried with anhydrous magnesium sulfate, then filtered and concentrated. Crude material obtained corresponds to 1-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone. 1H NMR (400 MHz, CDCl3) δ 2.62 (s, 3H), 5.96 (t, t, J=53, 2.7 Hz, 1H), 7.43 (d, J=8.1 Hz, 1H), 7.51 (t, J=8.0 Hz, 1H), 7.80 (s, 1H), 7.88 (d, J=7.8 Hz, 1H).
Name
N-methoxy-N-methyl-3-(1,1,2,2-tetrafluoroethoxy)benzamide
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
84 mL
Type
solvent
Reaction Step One
Quantity
21.03 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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